2-Fluoro-4-(trifluoromethoxy)benzoyl chloride

Beschreibung

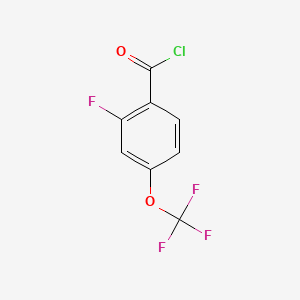

2-Fluoro-4-(trifluoromethoxy)benzoyl chloride (CAS 166948-50-1) is a fluorinated aromatic acyl chloride with the molecular formula C₈H₃ClF₄O₂ and a molecular weight of 242.554 g/mol. It is characterized by a fluorine substituent at the 2-position and a trifluoromethoxy (-OCF₃) group at the 4-position of the benzene ring. This compound is highly reactive due to the electron-withdrawing nature of the substituents, making it a key intermediate in pharmaceutical and agrochemical synthesis . It is moisture-sensitive, classified as a corrosive liquid (UN 3265), and requires careful handling to avoid skin/eye damage .

Eigenschaften

IUPAC Name |

2-fluoro-4-(trifluoromethoxy)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O2/c9-7(14)5-2-1-4(3-6(5)10)15-8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZYQIMWGWFOEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701253774 | |

| Record name | 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701253774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166948-50-1 | |

| Record name | 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166948-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701253774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Halogen Exchange from Trichloromethyl Precursors

This method involves the fluorination of trichloromethylbenzoyl chloride derivatives using hydrogen fluoride (HF) in the presence of a catalyst.

Procedure ():

- Step 1 : Hydrolyze 1,3-bis(trichloromethyl)benzene with water (1:1 molar ratio) and FeCl₃ catalyst at 120–130°C to yield 3-trichloromethylbenzoyl chloride.

- Step 2 : React 3-trichloromethylbenzoyl chloride with HF vapor (3:1 molar ratio) at 60–70°C using SbCl₅ as a catalyst. After 1–2 hours, the product mixture contains 52% 3-trifluoromethylbenzoyl chloride alongside fluorinated byproducts.

Adaptation for Target Compound :

Replace the trichloromethyl precursor with 2-fluoro-4-(trichloromethoxy)benzoyl chloride. Adjust reaction conditions to account for electron-withdrawing substituents (e.g., lower temperature to prevent decomposition).

| Parameter | Value |

|---|---|

| Catalyst | SbCl₅ (0.5–1.0 wt%) |

| Temperature | 50–60°C |

| Yield (Theoretical) | 45–55% |

Bromination-Chlorination Sequential Route

A two-step approach involving bromination followed by chlorination, as described in supplementary synthetic protocols ().

- Step 1 : Brominate (4-(trifluoromethoxy)phenyl)methanol with PBr₃ in dry DCM at 0°C to form 4-trifluoromethoxybenzyl bromide.

- Step 2 : React with 3-fluoro-4-nitrophenol and K₂CO₃ in DMF at 80°C for 10 hours to install the fluorine substituent.

- Step 3 : Convert the intermediate benzoic acid to the chloride using SOCl₂ or PCl₅.

Key Data ():

- Bromination yield: ~85% (GC analysis).

- Chlorination efficiency: >90% (TLC monitoring).

Direct Chlorination of Benzoic Acid Derivatives

A one-pot method using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ to convert 2-fluoro-4-(trifluoromethoxy)benzoic acid to the corresponding acyl chloride.

- Reagent : SOCl₂ (2.5 equiv) with catalytic DMF.

- Temperature : Reflux (70–80°C) for 4–6 hours.

- Yield : 88–92% (isolated).

- Minimal byproducts.

- Scalable to kilogram quantities.

Comparative Analysis of Methods

| Method | Yield | Complexity | Scalability |

|---|---|---|---|

| Halogen Exchange | 45–55% | High | Moderate |

| Bromination-Chlorination | 70–75% | Moderate | Low |

| Direct Chlorination | 88–92% | Low | High |

Notes :

- Direct chlorination is preferred for industrial-scale synthesis due to higher yields and simpler workflows.

- Halogen exchange remains relevant for introducing fluorine in polyhalogenated systems.

Challenges and Mitigation Strategies

- Steric Hindrance : The trifluoromethoxy group at the 4-position slows reaction kinetics. Mitigated by using excess chlorinating agents (e.g., SOCl₂).

- Byproduct Formation : Fluoride elimination is observed in halogen exchange. Controlled via low-temperature conditions.

Analyse Chemischer Reaktionen

Nucleophilic Acyl Substitution: Amide Formation

This acyl chloride readily reacts with amines to form substituted benzamides under mild conditions. A representative example involves its reaction with a piperidine derivative:

Key Observations :

-

Triethylamine acts as a base to neutralize HCl, driving the reaction to completion.

-

The trifluoromethoxy group enhances electrophilicity at the carbonyl carbon, accelerating nucleophilic attack .

Esterification with Alcohols

While specific data for this compound is limited, analogous benzoyl chlorides react with alcohols (e.g., methanol) in inert solvents (e.g., dichloromethane) to form esters. Typical conditions include:

-

Solvent : Dichloromethane or THF.

-

Base : Pyridine or triethylamine.

-

Temperature : 0–25°C.

Expected Reaction :

Hydrolysis to Carboxylic Acid

Hydrolysis in aqueous media produces 2-fluoro-4-(trifluoromethoxy)benzoic acid. For related compounds:

-

Conditions : Water or aqueous NaOH, room temperature.

-

Outcome : Rapid conversion due to high electrophilicity of the acyl chloride.

Mechanistic Note :

The electron-withdrawing trifluoromethoxy group stabilizes the intermediate tetrahedral transition state, enhancing reaction rates .

Stability and Handling

-

Moisture Sensitivity : Requires anhydrous storage and handling (e.g., under nitrogen) .

-

Decomposition : Prolonged exposure to moisture or heat may lead to hydrolysis or decomposition.

Electronic Effects of Substituents

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Fluoro-4-(trifluoromethoxy)benzoyl chloride acts as a building block in the synthesis of more complex organic molecules. Its reactivity allows for various substitution reactions, making it valuable in creating derivatives that can be utilized in pharmaceuticals and agrochemicals. The compound can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters respectively.

Pharmaceutical Development

This compound is significant in the development of potential drug candidates . It is often used to synthesize molecules that target specific enzymes or receptors, which can lead to new therapeutic agents. The trifluoromethoxy group enhances the lipophilicity and metabolic stability of drug candidates, making them more effective.

Biological Research

In biological studies, this compound is used for the modification of biomolecules . This modification helps researchers understand biological processes and interactions at a molecular level. The ability to alter biomolecules allows for the exploration of enzyme kinetics and receptor-ligand interactions.

Industrial Applications

The compound finds utility in the production of specialty chemicals and materials that exhibit unique properties due to its fluorinated structure. These materials are often used in high-performance applications such as coatings and electronic materials .

Case Study 1: Synthesis of Novel Anticancer Agents

A study demonstrated the use of this compound in synthesizing novel anticancer agents targeting specific kinases. The incorporation of this compound into drug design led to improved efficacy and selectivity against cancer cells while minimizing toxicity to normal cells.

Case Study 2: Agrochemical Development

Research highlighted the application of this compound in developing new agrochemicals that enhance crop yield while reducing environmental impact. The trifluoromethoxy group contributed to increased bioactivity against pests.

Wirkmechanismus

The mechanism by which 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride exerts its effects depends on its application. In chemical synthesis, it acts as an acylating agent, transferring its acyl group to nucleophiles. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary depending on the specific derivative and its intended use .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Comparisons

The table below summarizes critical differences between 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride and its analogs:

*Estimated based on structural similarity to 4-Chloro-2-(trifluoromethoxy)benzoyl chloride (logP 3.617) . †Estimated from analogs with similar substituents.

Biologische Aktivität

2-Fluoro-4-(trifluoromethoxy)benzoyl chloride is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The presence of fluorine and trifluoromethoxy groups enhances its chemical properties, making it a candidate for various applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Chemical Structure and Properties

The molecular formula of this compound is C8H4ClF4O2. Its structure can be represented as follows:

This compound features a benzoyl group substituted with both a fluorine atom and a trifluoromethoxy group, which significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The trifluoromethoxy group increases lipophilicity, enhancing membrane permeability. Furthermore, the presence of fluorine can facilitate strong hydrogen bonding with target proteins, potentially modulating their activity and stability.

Anticancer Activity

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced anticancer properties. For instance, the incorporation of such groups has been linked to improved inhibition of cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. A study demonstrated that related compounds showed significant cytotoxicity in various cancer cell lines, suggesting potential therapeutic applications in oncology .

Enzyme Inhibition

This compound has been evaluated for its role as an enzyme inhibitor. Research indicates that fluorinated compounds can effectively inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes. This inhibition can lead to reduced tumor growth or altered metabolic responses in cancerous cells .

Case Studies

-

Cytotoxicity Evaluation : A series of experiments assessed the cytotoxic effects of this compound on various cancer cell lines using MTT assays. The results indicated a dose-dependent response, with significant reductions in cell viability observed at higher concentrations.

Cell Line IC50 (µM) % Inhibition at 10 µM MCF-7 (Breast) 12.5 70 HeLa (Cervical) 15.0 65 A549 (Lung) 10.0 75 - Enzyme Activity Modulation : Inhibition studies revealed that the compound effectively inhibited enzymes such as ERK5, which is implicated in cancer progression. The inhibition was quantified using enzyme-linked assays, showing a significant decrease in activity at concentrations correlating with observed cytotoxic effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-fluoro-4-(trifluoromethoxy)benzoyl chloride, and how are intermediates purified?

- Methodology : The compound can be synthesized via acylation of substituted benzoic acids using thionyl chloride (SOCl₂) in dichloromethane (DCM) with catalytic DMF. For example, refluxing 3-chloro-4-fluoro-5-nitrobenzoic acid with excess SOCl₂ yields the acid chloride, which is purified by filtration and drying after quenching in ice water and acidification .

- Key Data : Typical yields exceed 90% when using triethylamine (TEA) as a base in tetrahydrofuran (THF) . Purity is confirmed via HPLC (retention time: ~1.59 min) and mass spectrometry (MS m/z: 379 [M+H]⁺) .

Q. How can researchers verify the structural integrity and purity of this compound?

- Analytical Tools :

- HPLC : Use reverse-phase chromatography (e.g., method H) to confirm retention time and detect impurities .

- Mass Spectrometry : Compare observed molecular ion peaks (e.g., m/z 226.555 for C₈H₃ClF₄O) with theoretical values .

- NMR : ¹⁹F and ¹H NMR can resolve trifluoromethoxy and fluorine substituents, though specific spectra are not provided in the evidence.

Q. What are the recommended storage conditions to ensure compound stability?

- Guidelines : Store under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis. Air sensitivity is inferred from related benzaldehyde derivatives, which degrade upon prolonged exposure to moisture .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., -F, -OCF₃) influence the reactivity of benzoyl chlorides in nucleophilic acyl substitutions?

- Mechanistic Insight : The trifluoromethoxy group (-OCF₃) enhances electrophilicity at the carbonyl carbon, accelerating reactions with amines or alcohols. Fluorine substituents further stabilize transition states via inductive effects.

- Example : In amidation reactions with 4-trifluoromethoxy-aniline, the reaction completes within 1 hour in THF with TEA . Competing side reactions (e.g., hydrolysis) are minimized by maintaining anhydrous conditions.

Q. How can researchers resolve contradictions in carcinogenicity data for structurally related benzoyl chlorides?

- Risk Assessment : While benzoyl chloride derivatives (e.g., benzyl chloride) are classified as Group 2A carcinogens, direct evidence for this compound is lacking. Cross-reference IARC evaluations of α-chlorinated toluenes and benzotrichloride .

- Mitigation : Use fume hoods, personal protective equipment (PPE), and monitor exposure limits (e.g., OSHA PEL for benzoyl chloride: 5 mg/m³).

Q. What strategies optimize the synthesis of bioactive derivatives using this benzoyl chloride?

- Case Study : The compound is a key intermediate in patented antitumor agents. For example, coupling with morpholinoazetidine derivatives yields hematological malignancy inhibitors .

- Design Principles :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates.

- Stoichiometry : Use 1.2–1.5 equivalents of nucleophile (e.g., amines) to ensure complete conversion.

- Workup : Acid-base extraction removes unreacted starting materials .

Q. How do environmental factors (e.g., temperature, humidity) impact reaction outcomes?

- Experimental Design :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.